REACTION_CXSMILES
|
[CH2:1]([N:3]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([O:13]C)[CH:11]=2)[C:6]([CH3:15])=[CH:5][C:4]1([CH3:17])[CH3:16])[CH3:2].[BrH:18]>C(O)(=O)C>[BrH:18].[CH2:1]([N:3]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([OH:13])[CH:11]=2)[C:6]([CH3:15])=[CH:5][C:4]1([CH3:16])[CH3:17])[CH3:2] |f:3.4|
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Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
C(C)N1C(C=C(C2=CC=C(C=C12)OC)C)(C)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Type
|
CUSTOM
|
Details
|
The cooled solution was stirred in an ice/methanol bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was refluxed for 24 h
|
Duration
|
24 h
|
Type
|
FILTRATION
|
Details
|
Subsequently the precipitate was filtered
|
Type
|
WASH
|
Details
|
washed several times with acetone
|
Type
|
CUSTOM
|
Details
|
Colourless crystals were formed in a yield of 85%
|
Name
|
|
Type
|
|
Smiles
|
Br.C(C)N1C(C=C(C2=CC=C(C=C12)O)C)(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |